molecular formula C21H21CIF3O2.HCl B1662429 CCR2 antagonist 4 CAS No. 226226-39-7

CCR2 antagonist 4

Cat. No. B1662429
CAS RN: 226226-39-7
M. Wt: 228.24 g/mol
InChI Key: FMHHVULEAZTJMA-UHFFFAOYSA-N
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Description

CCR2 antagonist 4 is a cis-diamidocyclohexyl urea compound . It potently competes against MCP-1 binding to CCR2 with an IC50 of 5.1 nM . It effectively inhibits MCP-1/CCR2-mediated PBMCs Ca+2 flux and chemotaxis .


Chemical Reactions Analysis

CCR2 antagonist 4 is a potent and specific CCR2 antagonist, with IC50s of 180 nM for CCR2b . It potently inhibits MCP-1-induced chemotaxis with an IC50 of 24 nM .


Physical And Chemical Properties Analysis

CCR2 antagonist 4 is a solid, white compound . Its molecular formula is C21H21ClF3N3O2 and its molecular weight is 439.86 . It is soluble in ethanol (6 mg/mL) and DMSO (60 mg/mL) .

Scientific Research Applications

Therapeutic Interventions in Diseases

  • Diverse Range of Diseases : CCR2 antagonists have been extensively investigated for therapeutic intervention in various diseases, including inflammatory diseases, atherosclerosis, multiple sclerosis, rheumatoid arthritis, and insulin resistance. Significant progress has been made in identifying novel, potent CCR2 antagonists, addressing issues like selectivity and cardiac safety (Carter, 2013).

Autoimmune Diseases

  • Autoimmune Diseases Treatment : CCR2 antagonists are being developed for treating autoimmune diseases, including multiple sclerosis and rheumatoid arthritis. Despite evidence of therapeutic potential in animal models, human clinical trials have shown mixed results, indicating a need for further understanding of chemokine interactions (Kalinowska & Losy, 2008).

Diabetic Nephropathy and Insulin Resistance

  • Type 2 Diabetes Management : CCR2 antagonism has shown improvements in insulin resistance, lipid metabolism, and diabetic nephropathy in type 2 diabetic mice, suggesting potential benefits in diabetes management (Kang et al., 2010).

Binding Mechanisms and Drug Design

  • Drug Design Insights : Investigations into the binding mechanisms of CCR2 antagonists have provided insights crucial for drug design, revealing multiple binding sites and different modes of inhibition, which can guide the development of novel CCR2 inhibitors (Zweemer et al., 2013).

Structural Analysis

  • Structural Understanding : Studies have solved the structure of CCR2 in complex with antagonists, aiding drug discovery by highlighting diverse pocket epitopes to overcome challenges in drug design (Zheng et al., 2016).

Clinical Trials and Challenges

  • Clinical Trials and Challenges : Although clinical trials with CCR2 antagonists have shown promise, results have been mixed, highlighting the need for more comprehensive studies to elucidate the complex system of chemokine interactions (Sullivan et al., 2013).

Mechanism of Action

CCR2 antagonist 4 competes against MCP-1 binding to CCR2, thereby inhibiting MCP-1/CCR2-mediated PBMCs Ca+2 flux and chemotaxis . It has much less effect against eotaxin binding to CCR3 . Studies suggest that CCR2 antagonist 4 prevents transitions to an active-like state by disrupting a continuous internal water and sodium ion pathway .

Safety and Hazards

CCR2 antagonist 4 should be handled with care to avoid inhalation and contact with eyes and skin . It should be used only in areas with appropriate exhaust ventilation . In case of eye contact, flush eyes immediately with large amounts of water . If skin contact occurs, rinse skin thoroughly with large amounts of water .

Future Directions

CCR2 antagonist 4 and other CCR2 antagonists are being studied for their potential in treating various diseases. For example, dual CCR5/CCR2 targeting is emerging as a more efficacious strategy than targeting either receptor alone in the treatment of complex human disorders . Furthermore, blocking the CCL2/CCR2 and CXCLs/CXCR2 axes with CCR2 and CXCR2 antagonists has been shown to reduce macrophage and neutrophil infiltration and hepatic progenitor cell activation, thus overcoming resistance in hepatocellular carcinoma .

properties

IUPAC Name

N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOQJSULMWXFRK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CCR2 antagonist 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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